Lipophilicity (LogP) Head-to-Head: 4-Trifluoromethyl vs. 4-Methyl Quinolinylsulfanylacetic Acid Derivatives
The target compound bearing a 4-trifluoromethyl group exhibits a predicted LogP of approximately 3.33 (mcule.com computational prediction ), compared to a calculated LogP of 2.56 for the direct 4-methyl analog [(4-methylquinolin-2-yl)sulfanyl]acetic acid (ChemBase JChem prediction ). This represents a ΔLogP of approximately +0.77 units. By class-level inference, each unit increase in LogP can correspond to a 10-fold increase in membrane partitioning , indicating the CF3-substituted compound is substantially more lipophilic. The intermediate 2-chloro-7-methoxy-4-(trifluoromethyl)quinoline additionally reports a Consensus LogP of 3.76 , consistent with the expected LogP hierarchy: CF3-quinoline > CF3-quinoline-sulfanylacetic acid > CH3-quinoline-sulfanylacetic acid.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 3.33 (predicted, mcule.com computational model) |
| Comparator Or Baseline | [(4-Methylquinolin-2-yl)sulfanyl]acetic acid: LogP = 2.56 (JChem calculated); 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline: Consensus LogP = 3.76 |
| Quantified Difference | ΔLogP ≈ +0.77 vs. 4-methyl analog; ΔLogP ≈ -0.43 vs. 2-chloro CF3 intermediate |
| Conditions | Computational prediction; experimental LogP values not available for target compound in primary literature |
Why This Matters
Higher LogP predicts enhanced passive membrane permeability, which directly impacts intracellular target engagement, tissue distribution, and oral bioavailability potential — critical factors for selecting a lead-like scaffold over less lipophilic analogs.
- [1] ChemBase. 2-[(4-methylquinolin-2-yl)sulfanyl]acetic acid – Calculated Properties (LogP 2.5559795, LogD pH 7.4 = -0.059). Accessed 2026. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
